molecular formula C11H9ClFI B3013260 1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-64-5

1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B3013260
CAS RN: 2287342-64-5
M. Wt: 322.55
InChI Key: GKXUTWAQDKXZBW-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a molecule with a unique and rigid three-dimensional structure . BCP derivatives have been studied for their potential applications in medicinal chemistry . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .


Synthesis Analysis

The synthesis of BCP derivatives has been a significant challenge due to their complex structure . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed after more than 20 years of trials . The synthesis involves a radical exchange process .


Molecular Structure Analysis

The molecular structure of BCP derivatives is characterized by a conformationally rigid and potentially more metabolically resistant bicyclo[1.1.1]pentane (BCP) ring . This unique structure allows BCP derivatives to act as bioisosteres of para-substituted phenyl rings, tert-butyl groups, or internal alkynes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BCP derivatives often involve a radical exchange process . This process allows for the installation of the BCP unit on the xanthate moiety .


Physical And Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These properties are influenced by the unique structure of the BCP core .

Future Directions

The future directions in the research of BCP derivatives involve the development of more chemically and metabolically stable lipoxin analogues . The design and synthesis of these analogues have been the focus of considerable interest in recent years .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFI/c12-9-3-7(13)1-2-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUTWAQDKXZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

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